Single-Step Affinity Purification Advantage
The primary functional differentiation of N-(5-Carboxypentyl)-deoxynojirimycin (CP-DNJ) is its ability to be directly coupled to affinity resins via its terminal carboxylic acid group, a feature absent in the parent compound 1-deoxynojirimycin (DNJ) and its N-methyl analog (N-methyl-DNJ). This property was directly exploited to achieve a ~1900-fold purification of glucosidase I from S. cerevisiae in a single affinity chromatography step [1]. This represents a significant technical advantage over multi-step conventional purification protocols, reducing time and potential yield loss. The N-methyl analog, while also an inhibitor, cannot be coupled to a solid support without additional chemical modification, rendering CP-DNJ the preferred choice for affinity ligand applications .
| Evidence Dimension | Functional Utility as Affinity Ligand |
|---|---|
| Target Compound Data | Directly couples to AH-Sepharose 4B via C5-carboxypentyl moiety; enables one-step affinity purification with ~1900-fold enrichment |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ) and N-methyl-DNJ: No inherent coupling functionality; cannot be used for affinity chromatography without additional derivatization steps |
| Quantified Difference | Qualitative difference: CP-DNJ uniquely enables direct, covalent attachment to solid supports, a feature not present in DNJ or N-methyl-DNJ |
| Conditions | Coupling to AH-Sepharose 4B resin; enzyme purification from S. cerevisiae microsomal extract |
Why This Matters
This functional capability makes CP-DNJ an essential reagent for labs requiring efficient, high-yield purification of α-glucosidase I for enzymatic studies or drug screening.
- [1] Ziegler R, et al. Purification and characterization of trimming glucosidase I from Saccharomyces cerevisiae. FEBS Lett. 1986;206(2):208-12. doi:10.1016/0014-5793(86)80982-6. View Source
